molecular formula C5H10N2 B1594277 3-Aminopentanenitrile CAS No. 75405-06-0

3-Aminopentanenitrile

Cat. No. B1594277
CAS RN: 75405-06-0
M. Wt: 98.15 g/mol
InChI Key: FVPPLRDSFQDFLX-UHFFFAOYSA-N
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Description

3-Aminopentanenitrile is a chemical compound with the CAS Number: 75405-06-0 . It has a molecular weight of 98.15 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 3-Aminopentanenitrile is 1S/C5H10N2/c1-2-5(7)3-4-6/h5H,2-3,7H2,1H3 . This indicates that the molecule consists of 5 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms.


Physical And Chemical Properties Analysis

3-Aminopentanenitrile is a liquid at room temperature . It has a molecular weight of 98.15 . The InChI key is FVPPLRDSFQDFLX-UHFFFAOYSA-N .

Scientific Research Applications

Biotransformations for Synthesis of Chiral Compounds

3-Aminopentanenitrile is involved in biotransformations catalyzed by microbial whole-cell catalysts, such as Rhodococcus erythropolis AJ270, to produce enantiopure acids and amides. These transformations exhibit high efficiency and enantioselectivity, crucial for synthesizing chiral gamma-amino acid derivatives, 2-pyrrolidinone, and 2-azepinone derivatives, highlighting its significance in the preparation of pharmaceutically relevant compounds (Gao et al., 2006).

Enzymatic Synthesis of Amino Alcohols

Enzymatic procedures have been established for synthesizing (R)-3-hydroxypentanenitrile, an important intermediate for immunosuppressive drugs, using a novel acetoacetyl-CoA reductase from Achromobacter denitrificans. This approach demonstrates the utility of 3-Aminopentanenitrile derivatives in producing high-value pharmaceutical intermediates with high enantiomeric excess, showcasing the potential for sustainable and selective chemical synthesis (Kawano et al., 2014).

Synthesis of Heterocyclic Compounds

3-Aminopentanenitrile serves as a precursor in the synthesis of new heterocyclic compounds, such as pyridine, dihydropyridine, tetrahydropyridine, nicotinonitrile, and pyrazole derivatives. These compounds have expected biological activity and are synthesized through reactions with various reagents, highlighting its versatility in creating compounds with potential pharmacological applications (Ramiz et al., 2012).

Material Science Applications

In material science, 3-Aminopentanenitrile derivatives have been explored for corrosion inhibition of mild steel in acidic environments. Derivatives such as 4-(isopentylamino)-3-nitrobenzonitrile have shown excellent performance as corrosion inhibitors, demonstrating the chemical's utility in protecting industrial materials against corrosive damage. This application underscores the importance of 3-Aminopentanenitrile derivatives in extending the lifespan and maintaining the integrity of metallic structures in harsh chemical environments (Chaouiki et al., 2018).

Safety And Hazards

3-Aminopentanenitrile is classified as a dangerous substance. It has hazard statements such as H227, H302, H312, H314, H332, H335 . These indicate that it is highly flammable, harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

3-aminopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c1-2-5(7)3-4-6/h5H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPPLRDSFQDFLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7043904
Record name 3-Aminopentanenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminopentanenitrile

CAS RN

75405-06-0
Record name 3-Aminopentanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75405-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminopentanenitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075405060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanenitrile, 3-amino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Aminopentanenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINOPENTANENITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/240Y1KRT4D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of approximately 70 weight percent cis-2-pentenenitrile, 14 weight percent 2-methyl-2-butenenitrile, 4 weight percent 2-methyl-3-butenenitrile, with cyclohexane, benzene, and valeronitrile making up the balance, was reacted with 29 weight percent aqueous ammonia (at 15 percent molar excess relative to cis-2-pentenenitrile) in a stirred batch reactor at about 90° to 100° C., at an autogeneous pressure of about 60 to 118 psig, for approximately ten hours Vacuum distillation of the crude reaction mixture to remove low boiling impurities and water resulted in 91% selectivity to 3-aminopentanenitrile at 97% conversion of the starting cis-2-pentenenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
SM Munley, ME Hurtt, GL Kennedy Jr - Drug and chemical …, 2001 - Taylor & Francis
The potential developmental toxicity of 3-aminopentanenitrile (3-APN) was assessed in rats. Groups of 25 time-mated female Crl:CD®(SD)IGS BR rats were orally gavaged at daily dose …
Number of citations: 2 www.tandfonline.com
DB Damon, RW Dugger, SE Hubbs… - … process research & …, 2006 - ACS Publications
… The first asymmetric center is established via coupling of (R)-3-aminopentanenitrile to a trifluoromethylarene. After elaboration of the nitrile to a suitable precursor, a key step in the …
Number of citations: 80 pubs.acs.org
C Vergne‐Vaxelaire, F Bordier… - Advanced Synthesis …, 2013 - Wiley Online Library
… of the screening results according to the substrates showed that the structural diversity was well covered by our nitrilase set as only one compound, the 3-aminopentanenitrile (24), was …
Number of citations: 73 onlinelibrary.wiley.com
JM Lewis, JC Maslanka, LA Malley… - Drug and chemical …, 2006 - Taylor & Francis
A combined repeated-dose toxicity study with reproduction was conducted with 2‐pentenenitrile (2-PN). Rats (10/sex per dose level) were dosed with 2-PN once daily by gavage at …
Number of citations: 2 www.tandfonline.com
Y Chang, S Zhou, E Li, W Zhao, Y Ji, X Wen… - European journal of …, 2017 - Elsevier
… Preparation of substituted aniline 2 was carried out by coupling reaction of 4-bromobenzotrifluoride 1 with (R)-3-aminopentanenitrile in the presence of palladium acetate and cesium …
Number of citations: 19 www.sciencedirect.com
EB Crull - 2021 - aquila.usm.edu
… the smaller the resolution, until the point where no resolution was observed for the 3aminopentanenitrile thiourea pair. Mediocre resolution is observed with the 1cyclohexylethan-1-…
Number of citations: 0 aquila.usm.edu
V Stepankova, S Bidmanova, T Koudelakova… - Acs …, 2013 - ACS Publications
… (49) Pfizer has patented the preparation of enantiomerically enriched 3-aminopentanenitrile using various commercially available lipases immobilized on Accurel or Celite in methyl tert-…
Number of citations: 582 pubs.acs.org
M Pal - Tetrahedron, 2009 - researchgate.net
… The six-step synthesis (Scheme 17)55 involves a Pd-catalysed Buchwald N-arylation of the halide 18a with the enantiopure amine, (R)-3-aminopentanenitrile, as the key step. The 18b …
Number of citations: 32 www.researchgate.net
EW Carney, CA Kimmel - Birth Defects Research Part B …, 2007 - Wiley Online Library
Delayed (or incomplete) ossification of developing fetal bones and wavy ribs are some of the most common skeletal variations encountered in regulatory guideline developmental …
Number of citations: 75 onlinelibrary.wiley.com
AE Flood - Recent Patents on Materials Science, 2008 - ingentaconnect.com
… Examples of resolutions described in the patent are resolution of 3-aminopentanenitrile using N-acetyl-L-valine and resolution of 3aminopentanenitrile using N-acetyl-L-isoleucine. …
Number of citations: 5 www.ingentaconnect.com

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